molecular formula C16H25N3O3 B5410743 N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea

N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea

Cat. No. B5410743
M. Wt: 307.39 g/mol
InChI Key: ZHOCBLGDJFAJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea, also known as ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate. It has gained popularity in the scientific community due to its potential use as a research chemical.

Scientific Research Applications

Ethylphenidate has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used as a tool to study the dopamine and norepinephrine transporter systems in the brain. It has also been used to investigate the effects of stimulant drugs on behavior and cognition.

Mechanism of Action

Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, similar to mN-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate. It increases the levels of these neurotransmitters in the brain, leading to increased arousal, attention, and focus. It also has some affinity for the serotonin transporter, although its effects on serotonin are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, providing additional energy for the body. Ethylphenidate can also cause feelings of euphoria, increased sociability, and decreased appetite.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate in lab experiments is that it is relatively easy to synthesize and obtain. It is also structurally similar to mN-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate, which is a widely used drug in the treatment of attention deficit hyperactivity disorder (ADHD). However, one limitation of using N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate in lab experiments is that its effects on the brain and body are not well understood. It may also have different effects on different individuals, depending on factors such as genetics, age, and health status.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate. One area of interest is the development of new drugs based on its structure, with potential applications in the treatment of ADHD and other disorders. Another area of interest is the investigation of its effects on the brain and body, particularly in comparison to other stimulant drugs. Finally, there is a need for further research on the safety and potential risks of using N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate, particularly in the context of its use as a research chemical.

Synthesis Methods

Ethylphenidate can be synthesized using a two-step process. The first step involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form 2,5-dimethoxyphenylacetyl chloride. The second step involves the reaction of 2,5-dimethoxyphenylacetyl chloride with N-ethylpiperidine to form N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-4-19-9-7-12(8-10-19)17-16(20)18-14-11-13(21-2)5-6-15(14)22-3/h5-6,11-12H,4,7-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOCBLGDJFAJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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